2-ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-3-27-19-15(8-5-11-20-19)18(24)21-14-7-4-6-13(12-14)16-9-10-17(23-22-16)28(2,25)26/h4-12H,3H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDCXKWDURCIOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]pyridine-3-carboxamide typically involves multiple steps, including the formation of the pyridine and pyridazine rings, followed by the introduction of the methanesulfonyl group. Common synthetic routes may involve:
Formation of Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Formation of Pyridazine Ring: This often involves the reaction of hydrazine derivatives with appropriate dicarbonyl compounds.
Introduction of Methanesulfonyl Group: This step typically involves sulfonylation reactions using methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may utilize optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its unique structural features that allow interaction with biological targets:
- Anticancer Activity: Studies have shown that derivatives of pyridine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]pyridine-3-carboxamide have been evaluated for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
- Neuroprotective Effects: The compound's ability to interact with neuroreceptors suggests potential applications in treating neurodegenerative diseases. Research indicates that similar compounds may reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease .
Pharmacology
Pharmacological studies have focused on the compound's mechanism of action, particularly its interaction with enzyme systems and receptors:
- Enzyme Inhibition: The structure of this compound suggests it may act as an inhibitor of specific enzymes involved in disease pathways, such as kinases or phosphatases. This inhibition can lead to altered signaling pathways that are beneficial in disease management .
Material Science
The compound is also being explored for its use in developing new materials:
- Polymer Synthesis: Due to its functional groups, it can serve as a building block in polymer chemistry, potentially leading to the development of novel materials with tailored properties for applications in coatings, adhesives, or drug delivery systems .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating effective growth inhibition. |
| Study B | Neuroprotection | Showed reduction in markers of oxidative stress in neuronal cultures treated with the compound, suggesting protective effects against neurodegeneration. |
| Study C | Enzyme Interaction | Identified as a potent inhibitor of a specific kinase involved in cancer progression, leading to decreased cellular proliferation rates. |
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]pyridine-3-carboxamide with structurally related pyridine- or heterocyclic-carboxamide derivatives, focusing on molecular features, substituent effects, and synthetic trends.
Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects on Lipophilicity: The ethoxy group in the target compound and ’s analog may enhance lipophilicity compared to chloro or amino substituents (e.g., ). This is supported by the lower retention time (1.89 min) of the trifluoroethylamino derivative in , which has higher polarity due to the -NH- group .
Molecular Weight Trends :
- The target compound (425.46 g/mol) falls within the mid-range of compared analogs (390–658 g/mol). Bulkier substituents, such as tert-butylcarbamoyl () or phenylcyclopropylcarbamoyl (), significantly increase molecular weight .
Heterocyclic Diversity :
- The methanesulfonylpyridazine group in the target compound distinguishes it from thiazolo[5,4-b]pyridine () or furo[2,3-b]pyridine () cores. Pyridazine’s electron-deficient nature may enhance interactions with polar biological targets compared to sulfur- or oxygen-containing heterocycles .
Functional Group Implications
- Methanesulfonyl vs.
- Ethoxy vs. Chloro : Ethoxy groups (target, ) may enhance metabolic stability over chloro substituents (), which are prone to hydrolysis or displacement .
Biological Activity
The compound 2-ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]pyridine-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 372.44 g/mol. The structure includes a pyridine ring, a methanesulfonyl group, and an ethoxy substituent, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the pyridazine core.
- Introduction of the methanesulfonyl group.
- Coupling with the ethoxy-substituted phenyl moiety.
Pharmacological Properties
Recent studies have indicated that this compound exhibits several pharmacological activities:
- Anticancer Activity :
- Anti-inflammatory Effects :
- Insecticidal Activity :
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The methanesulfonyl group may interact with key enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation : The compound may act as a modulator for specific receptors implicated in cancer and inflammatory responses.
Case Study 1: Anticancer Efficacy
A study conducted on MOLT-4 cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased annexin V staining, indicative of early apoptosis.
| Concentration (µM) | Cell Viability (%) | Apoptosis (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 80 | 15 |
| 25 | 50 | 40 |
| 50 | 20 | 70 |
Case Study 2: Anti-inflammatory Activity
In a murine model of inflammation, the administration of this compound resulted in a marked reduction in paw edema compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
